molecular formula C11H12N4O B11530023 (2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxamide

(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxamide

Cat. No.: B11530023
M. Wt: 216.24 g/mol
InChI Key: MXGPCHKTVICNMZ-AWNIVKPZSA-N
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Description

[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]UREA is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

The synthesis of [(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]UREA typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with aminourea under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and interactions.

    Medicine: Research has indicated its potential use in developing new therapeutic agents due to its biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]UREA can be compared with other indole derivatives such as 1H-indole-3-carbaldehyde and its derivatives. These compounds share a similar indole core structure but differ in their functional groups and overall chemical properties. The uniqueness of [(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]UREA lies in its specific functional groups, which confer distinct reactivity and biological activity.

Conclusion

[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]UREA is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Further studies are likely to uncover even more uses and benefits of this intriguing compound.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]urea

InChI

InChI=1S/C11H12N4O/c1-7-9(6-13-15-11(12)16)8-4-2-3-5-10(8)14-7/h2-6,14H,1H3,(H3,12,15,16)/b13-6+

InChI Key

MXGPCHKTVICNMZ-AWNIVKPZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)N

Origin of Product

United States

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